3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid
Description
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid (CAS RN: CID 22569163) is a propanoic acid derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 175.18 g/mol. Its structure features:
- A dimethylamino group (-N(CH₃)₂) attached to a phenyl ring.
- A β-keto acid backbone with two methyl substituents at the C2 position (2,2-dimethyl).
- A carboxylic acid group at the terminal position.
The SMILES notation CC(C)(C(=O)N(C)C)C(=O)O highlights the branching of the methyl groups and the proximity of the ketone and carboxylic acid functionalities. This compound’s unique combination of electron-donating (dimethylamino) and electron-withdrawing (ketone, carboxylic acid) groups influences its physicochemical properties, such as solubility, acidity (pKa), and reactivity .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)9-6-5-7-10(8-9)14(3)4/h5-8H,1-4H3,(H,16,17) |
InChI Key |
WMWAJWNWMYBCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Strecker synthesis, where the aldehyde reacts with an amine and a cyanide source to form an α-amino nitrile intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets .
Comparison with Similar Compounds
Chalcone Derivatives
Chalcones like (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one () share the dimethylamino-phenyl motif but differ in backbone structure. Key distinctions include:
- Backbone: Chalcones have an α,β-unsaturated ketone (enone) system, while the target compound has a saturated β-keto acid.
- Substituents : The fluorophenyl group in chalcones introduces electronegativity, altering electronic properties compared to the methyl-rich backbone of the target compound.
- Crystallographic Behavior : Chalcones exhibit dihedral angles between aromatic rings (7.14°–56.26°), affecting packing efficiency and solid-state stability .
| Property | Target Compound | Chalcone Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₃ | C₁₇H₁₄FNO₂ |
| Functional Groups | Carboxylic acid, β-keto, -N(CH₃)₂ | Enone, -N(CH₃)₂, -F |
| Molecular Weight | 175.18 g/mol | 283.3 g/mol |
| Dihedral Angles (aromatic rings) | N/A | 7.14°–56.26° |
Esters and Benzoate Analogues
Compounds like phenyl 3-(dimethylamino)benzoate () and ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate () share the dimethylamino-phenyl group but lack the β-keto acid moiety. Key differences:
- Ester vs. Acid : The target compound’s carboxylic acid group enhances water solubility and hydrogen-bonding capacity, whereas esters (e.g., ethyl or phenyl esters) are more lipophilic.
- Synthetic Utility : Esters are often intermediates in organic synthesis, while the target compound’s acid group may enable direct conjugation or salt formation for pharmaceutical applications .
| Property | Target Compound | Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate |
|---|---|---|
| Functional Groups | Carboxylic acid, β-keto | Ester, α,β-unsaturated ketone |
| Solubility | Higher in polar solvents | Higher in organic solvents |
| Applications | Potential drug candidate | Synthetic intermediate |
Functional Group Variations
Propanoic Acid Derivatives
The compound 3-[4-(methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid () shares the propanoic acid backbone but replaces the dimethylamino group with a trifluoroacetyl-amino moiety. This substitution:
- Reduces Basicity: The absence of a dimethylamino group eliminates its weak basicity, impacting pH-dependent solubility .
Sulfur-Containing Analogues
3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic Acid Sodium Salt () incorporates sulfur atoms and a quinoline moiety. These modifications:
Solubility and Lipophilicity
Stability
- The β-keto acid group may undergo decarboxylation under acidic or thermal conditions, whereas chalcones are prone to photoisomerization due to the enone system .
Biological Activity
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid (commonly referred to as DMAP) is an organic compound notable for its complex structure, which includes a dimethylamino group attached to a phenyl ring and a dimethyl-substituted oxopropanoic acid moiety. This compound has garnered attention in various fields, particularly in pharmaceuticals and organic synthesis, due to its unique chemical properties and potential biological activities.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
The biological activity of DMAP is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances its capacity to form hydrogen bonds and engage in electrostatic interactions, potentially influencing enzyme activity and metabolic pathways. Research indicates that DMAP may generate active metabolites that further interact with biological targets, which is crucial for understanding its pharmacological effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DMAP against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent against resistant bacterial infections. The minimum inhibitory concentrations (MICs) for DMAP were found to be comparable to established antibiotics, indicating its potency .
Anti-inflammatory Potential
DMAP has also been investigated for its anti-inflammatory properties. It was shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives of DMAP exhibited varying degrees of inhibition on NF-κB activity, highlighting the importance of structural modifications on its biological efficacy .
Study 1: Antimicrobial Evaluation
A study conducted on a series of compounds derived from DMAP assessed their antimicrobial activity against clinical isolates of MRSA. The results indicated that DMAP derivatives exhibited bactericidal effects with MIC values significantly lower than those of traditional antibiotics. The study emphasized the potential application of these compounds in treating resistant bacterial infections .
Study 2: In Vitro Cell Viability
Another investigation focused on the cytotoxic effects of DMAP on various cancer cell lines. Results indicated that certain concentrations led to reduced cell viability, suggesting potential applications in cancer therapy. The mechanisms involved may include induction of apoptosis or disruption of cell cycle progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMAP, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3,4-Diethylanilino)-2,2-dimethyl-3-oxopropanoic acid | Diethylanilino group | Potentially different biological activities |
| Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)-dicarboxylate | Naphthalene core structure | Different reactivity patterns due to naphthalene |
| 4-(Dimethylamino)benzoic acid | Simple benzoic acid structure | Less complex than DMAP |
The structural complexity and specific functional groups present in DMAP confer distinct chemical reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
